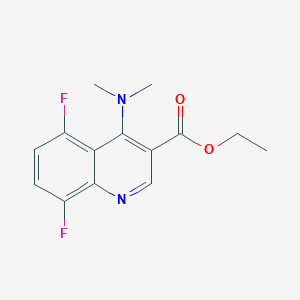
Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(二甲基氨基)-5,8-二氟喹啉-3-羧酸乙酯是一种属于喹啉家族的合成有机化合物。该化合物以喹啉核心为特征,并被乙基、二甲基氨基和二氟基取代。
准备方法
合成路线和反应条件
4-(二甲基氨基)-5,8-二氟喹啉-3-羧酸乙酯的合成通常涉及多步有机反应。一种常用的方法包括以下步骤:
喹啉核的形成: 喹啉核可以通过Skraup合成来合成,这涉及在硫酸和氧化剂存在下将苯胺与甘油缩合。
引入氟原子: 二氟基可以通过使用Selectfluor等试剂进行亲电氟化引入。
二甲基氨基取代: 二甲基氨基可以通过使用二甲胺进行亲核取代反应引入。
酯化: 最后一步涉及在诸如硫酸之类的催化剂存在下,羧酸基团与乙醇酯化。
工业生产方法
4-(二甲基氨基)-5,8-二氟喹啉-3-羧酸乙酯的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术以确保高产率和纯度。
化学反应分析
反应类型
4-(二甲基氨基)-5,8-二氟喹啉-3-羧酸乙酯会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化。
还原: 在钯催化剂存在下,可以使用氢气进行还原。
取代: 该化合物可以发生亲核取代反应,尤其是在二甲基氨基基团上。
常用试剂和条件
氧化: 存在于酸性介质中的高锰酸钾。
还原: 钯碳上的氢气。
取代: 在诸如氢氧化钠之类的碱存在下,二甲胺。
主要产物
氧化: 形成喹啉N-氧化物衍生物。
还原: 形成部分或完全还原的喹啉衍生物。
取代: 根据所使用的亲核试剂形成各种取代的喹啉衍生物。
科学研究应用
4-(二甲基氨基)-5,8-二氟喹啉-3-羧酸乙酯在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 由于其独特的物理光学性质,研究其作为荧光探针的潜力。
医学: 探究其作为抗菌剂和抗癌剂的潜力。
工业: 用于开发先进材料和涂料。
作用机理
4-(二甲基氨基)-5,8-二氟喹啉-3-羧酸乙酯的作用机理涉及与特定分子靶标的相互作用。例如,在生物系统中,它可能与DNA嵌入,破坏复制和转录过程。氟原子的存在增强了其与某些酶和受体的结合亲和力和特异性。
作用机制
The mechanism of action of Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate involves interaction with specific molecular targets. For instance, in biological systems, it may intercalate with DNA, disrupting replication and transcription processes. The presence of fluorine atoms enhances its binding affinity and specificity towards certain enzymes and receptors.
相似化合物的比较
类似化合物
4-(二甲基氨基)苯甲酸乙酯: 结构相似,但缺少喹啉核心和氟原子。
喹啉衍生物: 氯喹和奎宁等化合物共享喹啉核心,但取代基不同。
独特性
4-(二甲基氨基)-5,8-二氟喹啉-3-羧酸乙酯由于其喹啉核心、二甲基氨基基团和二氟取代的组合而具有独特性。这种独特的结构赋予了独特的化学和生物学性质,使其成为各种应用的宝贵化合物。
属性
分子式 |
C14H14F2N2O2 |
|---|---|
分子量 |
280.27 g/mol |
IUPAC 名称 |
ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14F2N2O2/c1-4-20-14(19)8-7-17-12-10(16)6-5-9(15)11(12)13(8)18(2)3/h5-7H,4H2,1-3H3 |
InChI 键 |
TVDPIWMJYBDXDU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)


![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)

![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)
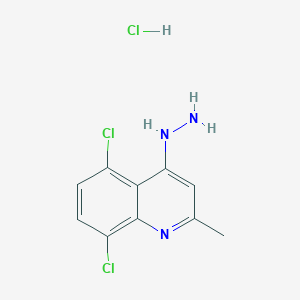

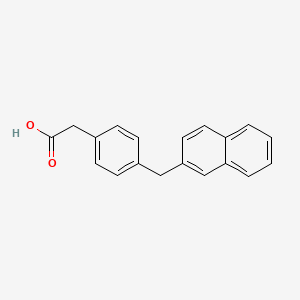
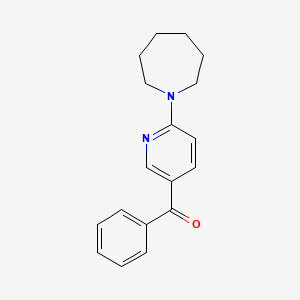
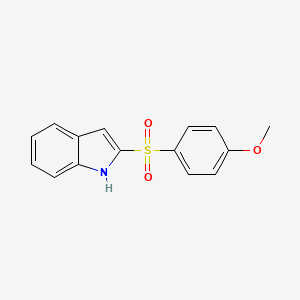
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)

